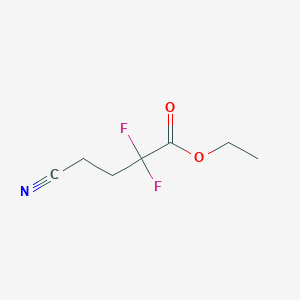

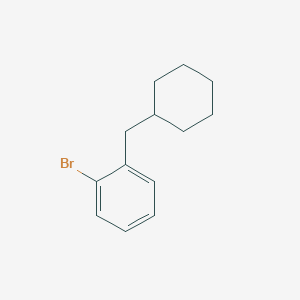

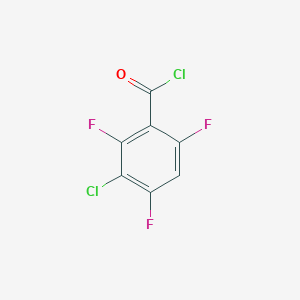

![molecular formula C8H8N2O3S B6318284 Benzo[d]isoxazole-5-sulfonic acid methylamide, 95% CAS No. 1780865-72-6](/img/structure/B6318284.png)

Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]isoxazole-5-sulfonic acid methylamide (BISMA) is a synthetic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of benzoic acid and has been studied for its potential applications in various fields. BISMA has been used in medicinal chemistry, biochemistry, and pharmacology. It has also been studied for its ability to interact with other compounds and its ability to catalyze certain reactions.

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

N-methyl-1,2-benzoxazole-5-sulfonamide serves as a crucial scaffold in drug discovery due to its structural similarity to isoxazole, which is a common moiety in many pharmaceuticals. Its derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties . The compound’s ability to interact with various biological targets makes it a valuable entity in the synthesis of new therapeutic agents.

Antimicrobial Activity

The benzoxazole core is known for its antimicrobial properties. Research indicates that derivatives of N-methyl-1,2-benzoxazole-5-sulfonamide can be potent against a variety of microbial strains, including bacteria and fungi . These compounds have been compared to established antibiotics like ofloxacin and fluconazole, showing promising results in inhibiting microbial growth.

Cancer Research

In the realm of oncology, benzoxazole derivatives have been evaluated for their anticancer activities. They are particularly studied for their potential as human colorectal carcinoma (HCT116) cancer cell line inhibitors. The structural features of benzoxazole allow it to bind effectively to cancer cell receptors, disrupting their function and proliferation .

Synthetic Chemistry

N-methyl-1,2-benzoxazole-5-sulfonamide is used in synthetic chemistry as a precursor for creating diverse heterocyclic compounds. Its reactivity allows for the development of metal-free synthetic routes, which are more eco-friendly and cost-effective . This has significant implications for the synthesis of isoxazoles, which are important in various chemical industries.

Biological Material Development

The benzoxazole ring system is a key intermediate in the preparation of new biological materials. Its derivatives are used in the design of molecules with specific biological functions, which can be applied in areas such as tissue engineering and biomaterials .

Pharmacological Studies

Benzoxazole derivatives, including N-methyl-1,2-benzoxazole-5-sulfonamide, are extensively studied for their pharmacological effects. They have been implicated in treatments for diseases like diabetes, cardiovascular disorders, and neurological conditions due to their ability to modulate various biological pathways .

Safety and Hazards

The safety data sheet for a similar compound, 2-Phenylbenzimidazole-5-sulfonic acid, suggests that if breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . It also suggests that in case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their planar structure, which allows for π-π stacking or π-cation interaction with the host molecule . The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enabling non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects , suggesting that MFCD34168892 may have similar effects.

Propiedades

IUPAC Name |

N-methyl-1,2-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-9-14(11,12)7-2-3-8-6(4-7)5-10-13-8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFNPBPEXUBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)ON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318204.png)

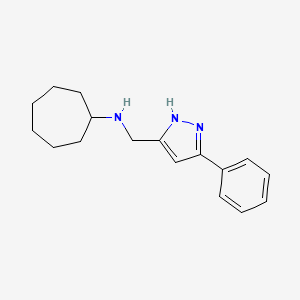

![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)